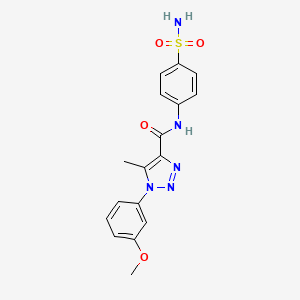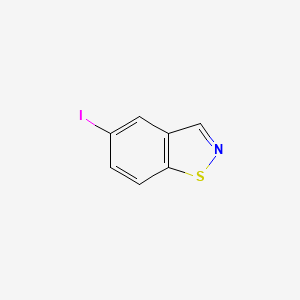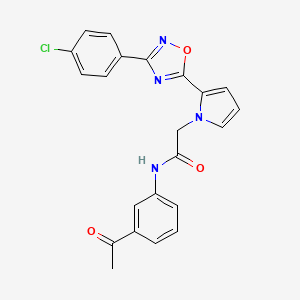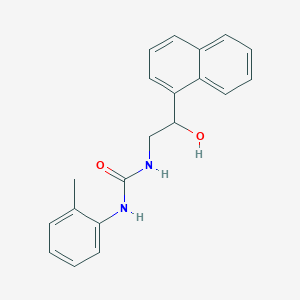![molecular formula C17H21ClN2O2 B2539864 N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2305300-32-5](/img/structure/B2539864.png)
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB.
Mecanismo De Acción
CEP-33779 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. NF-κB is activated by various stimuli, including inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and regulates the transcription of genes involved in immune and inflammatory responses. Inhibition of NF-κB by CEP-33779 prevents the transcription of these genes and leads to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
CEP-33779 has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, breast cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments, including its high potency, selectivity, and specificity for NF-κB inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
CEP-33779 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on identifying the optimal dose and dosing regimen for CEP-33779 and evaluating its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the long-term effects of CEP-33779 on immune and inflammatory responses and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
CEP-33779 can be synthesized using a multistep process that involves the condensation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carboxylic acid, followed by reduction and acylation. The final product is obtained through a coupling reaction between the acylated intermediate and propargylamine.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, prevention of inflammation, and amelioration of autoimmune disorders.
Propiedades
IUPAC Name |
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-4-16(21)19-15-9-8-13(18)10-14(15)17(22)20-11(2)6-5-7-12(20)3/h4,8-12H,1,5-7H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUOYKXCSUNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)


![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)
